molecular formula C16H14N2O B1271970 1-Phenyl-2-(quinoxalin-2-yl)ethanol CAS No. 849021-27-8

1-Phenyl-2-(quinoxalin-2-yl)ethanol

Cat. No. B1271970
M. Wt: 250.29 g/mol
InChI Key: GRCQIKGMGWYJAR-UHFFFAOYSA-N
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Description

1-Phenyl-2-(quinoxalin-2-yl)ethanol is a compound that belongs to a class of organic molecules featuring a quinoxaline moiety. Quinoxaline derivatives are known for their diverse biological activities, including anticancer properties, as seen in the 1-phenyl-1-(quinazolin-4-yl) ethanol compounds . These compounds are structurally related to quinoxaline and have been found in various plant families such as Hydrangeaceae. The interest in these compounds is due to their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases like leishmaniasis .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, the Knoevenagel condensation reaction has been used to synthesize 1-phenyl-2-(2-pyridyl)ethanol, a related compound, by reacting 2-methylpyridine with benzaldehyde without a catalyst or solvent . Another method involves an unusual ring-opening of tetrahydrofuran (THF) in the presence of iodine to yield 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives . Chemoenzymatic synthesis with lipase-catalyzed resolution has also been employed to obtain enantiomerically pure derivatives of quinoxaline-related compounds .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives can be characterized using various spectroscopic techniques. For example, the 1-phenyl-2-(2-pyridyl)ethanol intermediate was characterized by IR, 1H-NMR, and single-crystal X-ray diffraction, revealing its crystallization in a monoclinic system with a centrosymmetric space group . Similarly, the structure of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one was elucidated using FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis .

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions. For instance, they can act as nucleophilic catalysts in the kinetic resolution of secondary alcohols, as demonstrated by helically chiral poly(quinoxaline-2,3-diyl)s . They can also form complexes with metal ions like Cu2+, exhibiting high selectivity and reversible binding, which is useful for ion recognition applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as seen in the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol, can affect the stability and solubility of these compounds . The substituents on the quinoxaline ring can modulate properties such as binding affinity to metal ions, as observed in the sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives . Additionally, the stereochemistry of quinoxaline derivatives, as in the case of diastereoisomers of 1-phenyl-2-phenylthio-2-(tetrahydropyran-2'-ylthio)ethanol, can significantly influence their physical properties and reactivity .

Scientific Research Applications

Quinoxaline derivatives have been studied in various scientific fields due to their diverse pharmacological and biological properties . Here are some general applications of quinoxaline derivatives:

  • Antimicrobial Activity : Quinoxaline derivatives have been found to exhibit antimicrobial activity, making them useful in the field of medicinal chemistry .

  • Anti-Amoebic, Anti-Proliferative Activity : Some quinoxaline derivatives have shown anti-amoebic and anti-proliferative activities .

  • Hypoglycemic, Anti-Glaucoma Activity : Certain quinoxaline derivatives have been used in the treatment of diabetes and glaucoma due to their hypoglycemic and anti-glaucoma activities .

  • Antiviral Activity : Quinoxaline derivatives have also been studied for their potential antiviral properties .

  • Cytotoxic with Anticancer, Antitumor Activity : Some quinoxaline derivatives have shown cytotoxic effects and have been studied for their potential use in cancer and tumor treatments .

  • Anti-Inflammatory and Analgesic Activity : Quinoxaline derivatives have been found to have anti-inflammatory and analgesic properties, making them potentially useful in pain management .

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .

properties

IUPAC Name

1-phenyl-2-quinoxalin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c19-16(12-6-2-1-3-7-12)10-13-11-17-14-8-4-5-9-15(14)18-13/h1-9,11,16,19H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCQIKGMGWYJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC3=CC=CC=C3N=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375474
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(quinoxalin-2-yl)ethanol

CAS RN

849021-27-8
Record name 1-phenyl-2-quinoxalin-2-ylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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